molecular formula C6H11NO2 B1662236 Nipecotic acid CAS No. 60252-41-7

Nipecotic acid

Cat. No.: B1662236
CAS No.: 60252-41-7
M. Wt: 129.16 g/mol
InChI Key: XJLSEXAGTJCILF-UHFFFAOYSA-N
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Description

Nipecotic acid (3-piperidinecarboxylic acid) is a cyclic γ-aminobutyric acid (GABA) analogue and a well-characterized inhibitor of GABA transporters (GATs), particularly GAT1 . It functions by blocking the reuptake of GABA into presynaptic neurons and glial cells, thereby increasing synaptic GABA levels and enhancing inhibitory neurotransmission. Structurally, this compound features a six-membered piperidine ring with a carboxylic acid group at the 3-position, which is critical for its interaction with GATs .

Preparation Methods

Hydrolysis of 3-Piperidine Carboxamide Derivatives

Acidic Hydrolysis Conditions

The direct hydrolysis of 3-piperidine carboxamide derivatives under strongly acidic conditions represents the most industrially viable route. As demonstrated in CN106831540B, 3-piperidine formamide hydrochloride undergoes hydrolysis in concentrated hydrochloric acid at 60–65°C for 3 hours, yielding nipecotic acid hydrochloride with ≥96.5% enantiomeric excess (ee) for the (S)-enantiomer. Key parameters include:

  • Temperature control : Maintaining 60–65°C prevents incomplete reaction or decomposition.
  • Stoichiometry : A 1:4 mass ratio of potassium hydroxide/sodium to methanol during neutralization minimizes racemization.
  • Workup : Adjusting pH to 6.5–7.5 at ≤10°C ensures protonation of the amine without epimerization.

Enantiomeric Control and Racemization Prevention

Racemization during hydrolysis is mitigated through:

  • Chiral enrichment of starting material : Using 3-piperidine formamide with 60–95% (S)-configuration elevates final ee to 99.4%.
  • Low-temperature neutralization : Adding lye at ≤10°C reduces kinetic energy, limiting stereochemical inversion.
  • Solvent selection : Methanol/petroleum ether precipitates pure (S)-nipecotic acid while dissolving racemic byproducts.

Alkylation and Ester Hydrolysis Routes

Synthesis via Ethyl Nipecotate

Ethyl nipecotate serves as a versatile intermediate. Wanner’s method involves alkylating racemic ethyl nipecotate with but-3-yn-1-yl tosylate in dichloromethane, achieving 70–85% yield after column chromatography. Subsequent saponification with NaOH yields this compound, though racemization risks necessitate chiral HPLC purification.

tert-Butyl Ester Protection and Deprotection

tert-Butyl nipecotate, synthesized via Hughes’ method, undergoes Boc protection using di-tert-butyl dicarbonate in dioxane/NaOH (1:1 v/v). Deprotection with trifluoroacetic acid affords this compound in 89% yield, though scalability is limited by Boc group instability under acidic conditions.

Stereoselective Synthesis and Resolution Methods

Chiral Starting Materials

The patent CN106831540B highlights starting with 75.1% (S)-enriched 3-piperidine formamide hydrochloride, which after hydrolysis and crystallization, achieves 99.6% ee. This contrasts with classical resolution requiring chiral auxiliaries or enzymes.

Diastereomeric Resolution Techniques

CuI-catalyzed cross-coupling of diaryldiazomethanes with terminal alkynes produces 1,3,3-trisubstituted allenes, which are hydrolyzed to diastereomerically pure this compound derivatives (e.g., rac-8a-d). While effective for analogs, this method’s applicability to the parent compound remains untested.

Advanced Coupling Strategies for Prodrug Development

CuI-Catalyzed Allenylation Reactions

BioRxiv studies demonstrate CuI-mediated coupling of diaryldiazomethanes (13a-f) with propargylic amines (rac-12/rac-15), forming allenic this compound esters (rac-14a-f) in ≤97% yield. Hydrolysis under basic conditions affords free acids, though spacer length (four- vs. five-carbon) impacts stability; five-carbon analogs (rac-11a-d) decompose via 6-endo cyclization.

Prodrug Design and BBB Penetration Enhancements

Thieme-Connect’s LAT1-targeted prodrug links this compound to large neutral amino acids via a cleavable ester. Boc-protected this compound is synthesized in dioxane/NaOH, achieving 83% yield after extraction. In vivo studies show 3.2-fold higher BBB penetration versus unmodified this compound.

Comparative Analysis of Synthetic Methods

Method Yield ee (%) Conditions Scalability
Acidic hydrolysis 52–68% 96.5–99.6 60–65°C, HCl, KOH/MeOH Industrial
Ethyl ester hydrolysis 70–85% Racemic RT, DCM, column chromatography Lab-scale
Boc protection 83–89% N/A Dioxane/NaOH, TFA deprotection Moderate
CuI allenylation ≤97% Diastereo CuI, i-Pr2NH, RP-MPLC Specialized

Chemical Reactions Analysis

Esterification and Amidation Reactions

Nipecotic acid undergoes esterification and amidation to improve blood-brain barrier penetration. These derivatives often serve as GABA reuptake inhibitors or prodrugs:

Key Reactions:

  • Ethyl ester formation : Reacted with ethanol under acid catalysis to produce ethyl nipecotate, a precursor for further modifications .

  • Amide derivatives : Coupled with carboxylic acids (e.g., 3,5-di-tert-butyl-4-hydroxybenzoic acid) using N,N-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) .

Stability Challenges:

  • Esters with five-carbon allenic spacers (e.g., rac-11d ) decomposed during reverse-phase MPLC purification due to reversible 6-endo-trig cyclization (Scheme 2) .

  • Decomposition was solvent-dependent: stable in aqueous workup but degraded in MeOH/H₂O during lyophilization .

Copper-Catalyzed Cross-Coupling

This compound derivatives with allenic spacers were synthesized via Cu(I)-mediated reactions:

Synthetic Routes:

  • Diaryldiazomethane coupling : Terminal alkynes (e.g., rac-12 ) reacted with diaryldiazomethanes (e.g., 13a-f ) to form four- and five-carbon allenic spacers (Scheme 1) .

  • N-Tosylhydrazone coupling : Reaction with 6-methoxy-1-tetralone N-tosylhydrazone (18 ) yielded diastereomeric esters (rac-14g ), hydrolyzed to carboxylic acids (rac-8g ) in 61% yield .

Reaction Outcomes:

Spacer LengthYield (%)Stability
4-carbon60–61High
5-carbon50–60Low

Examples:

  • Glucose/tyrosine conjugates : Synthesized via esterification, showing stability in pH 7.4 buffer and susceptibility to enzymatic hydrolysis .

  • Anti-convulsant activity : Prodrugs reduced seizures in DBA/2 mice, confirming in vivo efficacy .

Hydrolysis Data:

ProdrugHalf-life (pH 7.4)Enzymatic Hydrolysis Rate
Glucose ester>24 hFast
Galactose ester>24 hModerate

Cyclization Side Reactions:

  • Five-carbon spacer derivatives (e.g., rac-11d ) underwent 6-endo cyclization to form tricyclic compound 17 during purification (Scheme 2) .

  • Substituent effects: p-Chloro groups accelerated decomposition, while p-fluoro groups stabilized the structure .

Synthetic Optimization Strategies

  • Solvent selection : Dichloromethane with DMF additives improved solubility for coupling reactions .

  • Purification avoidance : Skipping MPLC for aqueous workup prevented decomposition of sensitive derivatives (e.g., rac-11d ) .

Scientific Research Applications

Neuroprotective Properties

Mechanism of Action : Nipecotic acid enhances GABAergic neurotransmission by inhibiting the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS). This action leads to increased GABA levels in the synaptic cleft, facilitating inhibitory signaling and potentially mitigating excitotoxicity associated with neurodegenerative diseases.

Research Findings :

  • A study highlighted that this compound derivatives exhibited significant antioxidant properties, acting as lipid peroxidation inhibitors with an IC50 as low as 20 μM. These compounds also demonstrated potential as acetylcholinesterase inhibitors, which are crucial in the context of Alzheimer's disease (AD) treatment .
  • This compound has shown efficacy in reducing rat paw edema induced by carrageenan by up to 61%, indicating anti-inflammatory properties that could be beneficial in neuroinflammatory conditions .

Alzheimer's Disease and Cognitive Disorders

Therapeutic Potential : this compound and its derivatives are being explored as multi-targeting agents in the treatment of Alzheimer's disease due to their ability to modulate oxidative stress and inflammation, which are significant contributors to AD pathology.

Case Studies :

  • In experimental models, this compound derivatives were synthesized and tested for their neuroprotective effects against oxidative stress and inflammation. Results indicated that these compounds could enhance cognitive function by targeting multiple pathways involved in AD progression .
  • The compound's ability to inhibit acetylcholinesterase suggests a dual mechanism where it not only enhances GABAergic transmission but also improves cholinergic signaling, which is often impaired in AD patients .

Antiepileptic Applications

Clinical Trials : this compound has been investigated for its potential use as an antiepileptic agent. A specific derivative demonstrated promising results in reducing seizure activity in animal models.

Findings from Trials :

  • In a study on pentylenetetrazole (PTZ)-induced seizures, this compound showed a dose-dependent effect on latency to convulsions, suggesting its potential utility in managing epilepsy .

Behavioral Studies

Impact on Depression and Anxiety : Research indicates that this compound may play a role in modulating behaviors associated with stress and anxiety disorders.

Experimental Evidence :

  • In maternal deprivation models, this compound administration altered behavior significantly, suggesting its potential as a therapeutic agent for mood disorders .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
NeuroprotectionGABA reuptake inhibitionAntioxidant properties; reduces oxidative stress
Alzheimer's DiseaseMulti-targeting agent; enhances GABA and cholinergic signalingImproves cognitive function; inhibits acetylcholinesterase
AntiepilepticReduces excitability through enhanced GABA signalingDose-dependent reduction in seizure latency
Behavioral ModulationAlters neurotransmitter dynamicsModifies stress-related behaviors

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nipecotic acid shares structural and functional similarities with several GABA uptake inhibitors and related compounds. Below is a detailed comparison:

Structural Analogues

Compound Structure Key Modifications Selectivity (GAT Subtypes) IC₅₀ (μM) References
This compound Piperidine-3-carboxylic acid Parent compound GAT1 > GAT3 ≈ GAT4 ~10
Guvacine Piperidine-4-carboxylic acid Carboxylic acid at 4-position GAT1 > GAT3 ~30
Tiagabine This compound + lipophilic side chain N-diarylbutenyl group GAT1-selective 0.1–0.3
NNC-711 This compound + tricyclic moiety Tricyclic lipophilic domain GAT1 > GAT2 0.05
SK&F 89976A This compound + aryl spacer N-arylpropyl spacer GAT1-selective 0.2

Key Insights :

  • Tiagabine (a this compound prodrug) demonstrates 100-fold greater potency than this compound due to enhanced BBB penetration via lipophilic side chains .
  • Guvacine , a positional isomer, shows weaker inhibitory activity and distinct subtype selectivity .
  • NNC-711 and SK&F 89976A exemplify how lipophilic modifications improve potency and selectivity for GAT1 .

Pharmacological and Functional Comparisons

  • Uptake Inhibition : this compound inhibits GABA uptake with IC₅₀ ~10 μM, while its derivatives (e.g., DDPM-3960) achieve IC₅₀ <1 μM for GAT4 .
  • Off-Target Effects : Unlike tiagabine, this compound inhibits histamine H₁ receptors (Ki ~6.3 × 10⁶ M⁻¹), complicating its use in systems with histaminergic signaling .

Pharmacokinetic Profiles

Parameter This compound n-Butyl Nipecotate (Prodrug) Tiagabine
BBB Penetration Poor Moderate High
Systemic Bioavailability 14% (nasal) 92% (nasal) >95% (oral)
Brain Exposure Undetectable Significant High
Half-Life (t₁/₂) 0.5 h 2.4 h 7–9 h

Source :

Research Findings and Clinical Implications

Mechanistic Insights

  • GABA Receptor Activation : At 1 mM, this compound activates GABAₐ-like chloride channels with single-channel conductance (−3.0 ± 0.68 pA) and kinetics similar to GABA .
  • Synaptic vs. Extrasynaptic Effects : this compound increases tonic inhibition by elevating ambient GABA levels, whereas tiagabine preferentially enhances phasic inhibition .

Derivative Development

  • Tricyclic Derivatives : Compounds like rac-19f and rac-19h exhibit moderate selectivity for mGAT3 and mGAT4 (pIC₅₀ 4.97–4.89) .
  • Allenyl-Spacer Derivatives : DDPM-3960, a this compound derivative with a four-carbon allenic spacer, shows pIC₅₀ 6.78 for mGAT1, highlighting the role of lipophilic domains in subtype selectivity .

Clinical Limitations

  • This compound’s zwitterionic nature limits BBB penetration, but prodrugs (e.g., n-butyl nipecotate) achieve brain concentrations sufficient for anticonvulsant effects in rodent models .

Biological Activity

Nipecotic acid, a derivative of piperidine-3-carboxylic acid, is primarily recognized for its role as a GABA uptake inhibitor. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neurodegenerative diseases and epilepsy. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and recent research findings.

This compound functions mainly by inhibiting the GABA transporter (GAT), which leads to increased levels of GABA in the synaptic cleft. This mechanism enhances inhibitory neurotransmission, making this compound a valuable tool in studying GABAergic signaling pathways. Research has shown that this compound can directly activate GABAA-like ion channels, further supporting its role in modulating GABAergic activity .

Therapeutic Applications

1. Neurodegenerative Disorders

Recent studies have indicated that this compound derivatives may serve as multi-target agents against Alzheimer's Disease (AD). These compounds exhibit significant antioxidant properties and can inhibit oxidative stress and inflammation—key factors in the progression of neurodegeneration. For instance, ethyl nipecotate has been shown to act as a potent inhibitor of lipid peroxidation and oxidative protein glycation, with IC50 values as low as 20 μM .

2. Epilepsy Treatment

This compound has been evaluated for its antiepileptic properties. A derivative of this compound has entered clinical trials targeting epilepsy, demonstrating efficacy in enhancing GABAergic transmission and reducing seizure activity . The compound's ability to cross the blood-brain barrier (BBB) is crucial for its therapeutic effectiveness.

In Vitro Studies

In vitro studies have demonstrated that this compound can induce inward currents similar to those produced by GABA itself. For example, application of 1 mM this compound to neuronal patches resulted in inward currents comparable to those induced by 300 μM GABA . This suggests that this compound not only inhibits GABA uptake but may also mimic GABA's effects on neuronal excitability.

In Vivo Studies

In vivo research has shown that this compound significantly reduces paw edema in rat models, indicating anti-inflammatory properties. Compounds derived from this compound demonstrated reductions in edema by up to 61% when tested against carrageenan-induced inflammation .

Table 1: Biological Activity of this compound Derivatives

Compound NameActivity TypeIC50 Value (μM)Notes
Ethyl NipecotateLipid Peroxidation Inhibitor20Strong antioxidant properties
This compoundAcetylcholinesterase Inhibitor47Potential for AD treatment
N-4,4-di(3-methylthien-2-yl)but-3-enyl this compoundAntiepileptic Agent-Under clinical trials

Case Studies

Case Study 1: Alzheimer’s Disease Research
A study focused on synthesizing novel this compound derivatives aimed at treating AD revealed that these compounds not only inhibited acetylcholinesterase but also exhibited antioxidant properties. The results suggest that targeting both cholinergic dysfunction and oxidative stress may enhance therapeutic outcomes in AD patients .

Case Study 2: Antiepileptic Trials
The derivative N-4,4-di(3-methylthien-2-yl)but-3-enyl this compound was tested in clinical settings for its efficacy in controlling seizures. Preliminary results indicated a significant reduction in seizure frequency among participants, supporting the hypothesis that enhancing GABAergic transmission can effectively manage epilepsy .

Q & A

Basic Research Questions

Q. What experimental models are used to evaluate nipecotic acid’s GABA reuptake inhibition, and how do cellular transport mechanisms influence data interpretation?

Methodological Answer:

  • In vitro models : Guinea pig olfactory cortex slices are incubated with radiolabeled GABA ([³H]-GABA) to quantify uptake inhibition by this compound. Specific inhibitors (e.g., (±)-nipecotic acid) reduce GABA transport by up to 83%, validated via autoradiography and efflux assays .
  • Key considerations : Cellular transport dynamics (e.g., neuronal vs. glial uptake) significantly affect observed depolarization responses. For example, this compound’s potentiation of GABA-induced depolarization is attributed to its inhibition of neuronal GABA transporters, not glial systems. Confounding factors like endogenous GABA levels must be controlled by pre-incubating slices in exogenous GABA .

Q. How is enantiomeric purity of this compound determined, and why is stereochemical resolution critical for pharmacological studies?

Methodological Answer:

  • Analytical techniques : Enantiomeric excess is quantified via chiral HPLC or by derivatizing this compound with 7-nitrobenzofurazan (NBD) to form fluorescent diastereomers. Resolution is achieved using reversed-phase columns with UV detection .
  • Rationale : The (S)-(-)-enantiomer is pharmacologically inactive, while the (R)-(+)-form inhibits GABA transporters. Contamination with the inactive enantiomer can lead to false-negative results in radioligand binding assays .

Q. What are standard protocols for synthesizing this compound derivatives, and how are intermediates characterized?

Methodological Answer:

  • Synthesis : this compound is synthesized via cyclization of δ-lactam precursors. For example, δ-lactams derived from substituted benzyl alcohols undergo ring-opening and acid hydrolysis to yield Cα-methyl this compound analogues .
  • Characterization : Intermediates are validated via NMR (¹H/¹³C) and mass spectrometry. Crystal structures of this compound salts (e.g., hydrochloride or tartrate forms) confirm protonation states and hydrogen-bonding networks .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations and cryo-EM elucidate this compound’s binding mode in GABA transporter 1 (GAT1)?

Methodological Answer:

  • Cryo-EM insights : The inward-occluded GAT1 structure (PDB: 7Y7Y) reveals this compound occupies the substrate-binding pocket, forming hydrogen bonds with residues Asp281 and Tyr140. Sodium ion coordination by TM1a helices is critical for stabilizing the binding conformation .
  • MD applications : Simulations predict how zwitterionic this compound derivatives (e.g., bioisosteres) alter transporter dynamics. For example, replacing the carboxylic acid with sulfonic groups may reduce brain efflux by minimizing interaction with efflux transporters .

Q. What strategies improve this compound’s blood-brain barrier (BBB) penetration, and how are these validated in preclinical models?

Methodological Answer:

  • Prodrug design : Conjugating this compound to ascorbic acid via ester linkages exploits ascorbate transporters for BBB shuttling. In vivo efficacy is tested in rat convulsion models, where prodrugs (e.g., ascorbyl-nipecotic acid) show enhanced anticonvulsant activity compared to this compound alone .
  • Validation metrics : Brain-to-plasma ratios are quantified via LC-MS, while PET imaging with radiolabeled probes (e.g., [¹¹C]-nipecotic acid) assesses biodistribution .

Q. How do molecularly imprinted polymers (MIPs) enable high-throughput screening of this compound bioisosteres?

Methodological Answer:

  • MIP synthesis : Electropolymerization of ortho-phenylenediamine (o-PD) in PBS (pH 5.8) containing this compound creates cavities mimicking the GAT1 binding site. Template removal is confirmed via impedance spectroscopy .
  • Screening : Binding affinity of bioisosteres (e.g., 3-aminocyclohexanecarboxylic acid) is quantified using surface plasmon resonance (SPR). Compounds with <100 nM dissociation constants (Kd) are prioritized for radioligand development .

Q. Data Contradictions and Resolution

Q. Why do some studies report conflicting data on this compound’s in vivo efficacy despite strong in vitro activity?

Resolution Framework:

  • Pharmacokinetic factors : this compound’s zwitterionic nature limits BBB penetration, as shown by low brain uptake in PET studies. Discrepancies arise when in vitro assays (e.g., brain slice depolarization) fail to account for efflux transporters like P-gp .
  • Experimental adjustments : Co-administration with P-gp inhibitors (e.g., cyclosporine A) or use of prodrugs resolves contradictions by enhancing brain bioavailability .

Q. How do enantiomeric impurities impact reproducibility in GABA transporter inhibition assays?

Resolution Framework:

  • Quality control : Chiral purity must exceed 98% (verified via [α]²⁰D measurements: (R)-(–)-nipecotic acid: [α] = –6° to –2° in H₂O). Impurities >2% reduce IC₅₀ accuracy by competing for binding sites .
  • Standardization : Use enantiopure reference standards (e.g., (R)-(−)-nipecotic acid, CAS 262853-93-0) for dose-response calibration .

Properties

IUPAC Name

piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-6(9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLSEXAGTJCILF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870568
Record name 3-​Piperidinecarboxylic acid
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Molecular Weight

129.16 g/mol
Source PubChem
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Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID8139863
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

498-95-3
Record name Nipecotic acid
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Record name Nipecotic acid
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Record name 3-​Piperidinecarboxylic acid
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Record name Piperidine-3-carboxylic acid
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Synthesis routes and methods I

Procedure details

Ethanol, 2-(5H-dibenzo[a,d]cyclohepten-5-yloxy)-, as prepared in Part B above (2 g) is dissolved in 40 ml of dry tetrahydrofuran to which triethylamine (1.7 g) is added at once. Methanesulfonyl chloride (0.014 g) is added dropwise and the mixture stirred for 20 min, after which it is filtered and evaporated. Then the methanesulfonate is dissolved in 80 ml of 2-butanone to which ethyl 3-piperidinecarboxylate (1.9 g) is added at once. 3.3 g of K2CO3 are added and the mixture refluxed overnight, then cooled, filtered and evaporated. The remaining oil is chromatographed on dry silica using 70% hexane: 30% ethyl acetate: 2% triethylamine as eluent. 3.4 g (75% yield) of 3-piperidinecarboxylic acid, 1-[2-[5H-dibenzo[a,d]cyclohepten-5-yloxy)ethyl]], ethyl ester is obtained.
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ethyl ester
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1.7 g
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40 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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